![molecular formula C16H23N3O5 B4013108 1-sec-butyl-4-isonicotinoylpiperazine oxalate](/img/structure/B4013108.png)
1-sec-butyl-4-isonicotinoylpiperazine oxalate
Description
Synthesis Analysis
The synthesis of complex organic molecules like 1-sec-butyl-4-isonicotinoylpiperazine oxalate often involves multi-step reactions, starting from simpler molecules. While direct synthesis routes for this specific compound are not readily available, studies on similar compounds such as 1-methylpiperazine-1,4-diium bis(hydrogen oxalate) provide insight into possible methods. These compounds are typically synthesized at room temperature and subjected to various characterization studies including elemental analysis, powder X-ray diffraction, FTIR, UV-Vis, and NMR spectroscopy to confirm their structure (Essid et al., 2020).
Molecular Structure Analysis
The molecular structure of such compounds is often confirmed through advanced techniques like X-ray diffraction analysis. Hirshfeld surface analysis and fingerprint plots are utilized to explore the nature of non-covalent interactions and their contributions to the solid-state architecture. These analyses provide a comprehensive understanding of the molecular geometry and intermolecular interactions that define the compound's structure (Essid et al., 2020).
Chemical Reactions and Properties
Chemical reactions and properties of 1-sec-butyl-4-isonicotinoylpiperazine oxalate, while not specifically detailed, can be inferred from similar compounds' reactivity and interaction patterns. These include their behavior in the presence of various reagents, stability under different conditions, and reaction mechanisms. The specific functional groups in the molecule dictate its reactivity and potential chemical transformations.
Physical Properties Analysis
The physical properties of such organic compounds include their melting point, boiling point, solubility in different solvents, and crystal structure. These properties are critical for understanding the compound's behavior in various environments and applications. Techniques like thermal analysis and spectroscopic methods are employed to characterize these properties.
Chemical Properties Analysis
The chemical properties include acidity or basicity, electrophilic and nucleophilic sites, and susceptibility to specific reactions like oxidation or hydrolysis. These properties are determined by the functional groups present in the molecule and their electronic configuration. Computational studies, including density functional theory (DFT), are often used to predict these properties and understand the compound's behavior at the molecular level (Essid et al., 2020).
properties
IUPAC Name |
(4-butan-2-ylpiperazin-1-yl)-pyridin-4-ylmethanone;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O.C2H2O4/c1-3-12(2)16-8-10-17(11-9-16)14(18)13-4-6-15-7-5-13;3-1(4)2(5)6/h4-7,12H,3,8-11H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKYVPRIQVESTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)C2=CC=NC=C2.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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